molecular formula C8H9BrFN B13544955 2-Bromo-3-fluoro-benzeneethanamine

2-Bromo-3-fluoro-benzeneethanamine

Cat. No.: B13544955
M. Wt: 218.07 g/mol
InChI Key: JNFMWFHPHUALEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-benzeneethanamine is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the third position on the benzene ring, along with an ethanamine group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-benzeneethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alkyl derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-benzeneethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-benzeneethanamine
  • 2-Bromo-3-chloro-benzeneethanamine
  • 2-Fluoro-3-bromo-benzeneethanamine

Uniqueness

2-Bromo-3-fluoro-benzeneethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4-5,11H2

InChI Key

JNFMWFHPHUALEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.